molecular formula C9H10N2O B8383656 1-(Pyridin-3-yl)pyrrolidin-2-one

1-(Pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B8383656
M. Wt: 162.19 g/mol
InChI Key: QMULNWGKGLDDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one ring linked to a pyridine moiety at the 3-position. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry. The pyridin-3-yl group is critical for interactions with biological targets, as seen in related compounds .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C9H10N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2

InChI Key

QMULNWGKGLDDGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives

  • 1-(Pyridin-4-yl)pyrrolidin-2-one Structural Feature: Pyridine ring attached at the 4-position. Biological Activity: Exhibits potent antimalarial activity against Plasmodium falciparum (Pf) and Plasmodium vivax (Pv) by inhibiting cytochrome P450 enzymes. No cross-resistance with existing antimalarials was observed, suggesting a novel mechanism of action .
  • Key Difference : The pyridin-4-yl derivative demonstrates antimalarial efficacy, whereas pyridin-3-yl analogs (e.g., diphenyl phosphonates) show antimicrobial activity, highlighting the impact of pyridine ring position on target specificity .

Substituted Pyrrolidin-2-one Derivatives

  • Anti-Alzheimer's Agents (e.g., Compound 10b) Structural Feature: Fluorobenzoyl and methoxybenzyl substituents on the pyrrolidin-2-one ring. Biological Activity: Displays superior acetylcholinesterase inhibition compared to donepezil, a standard Alzheimer’s drug .
  • Alpha-Adrenolytic and Antiarrhythmic Agents Structural Feature: Arylpiperazine groups linked to pyrrolidin-2-one. Biological Activity: High affinity for α1- and α2-adrenoceptors (pKi = 7.13–7.29) and prophylactic antiarrhythmic effects (ED50 = 1.0 mg/kg) . Comparison: The simplicity of 1-(Pyridin-3-yl)pyrrolidin-2-one’s structure may limit receptor selectivity compared to these multi-substituted derivatives .

Antimicrobial and Antiparasitic Analogs

  • Diphenyl 1-(Arylamino)-1-(Pyridin-3-yl) Ethyl Phosphonates Structural Feature: Pyridin-3-yl group combined with phosphonate esters. Biological Activity: Broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans (MIC: 10–100 µg/mL) . Comparison: The pyridin-3-yl moiety enhances microbial target engagement, but the phosphonate group in these derivatives likely contributes to their enhanced potency over the unmodified pyrrolidin-2-one core .
  • CYP51 Inhibitors (UDO and UDD) Structural Feature: Trifluoromethylphenyl and piperazine substituents. Biological Activity: Inhibits Trypanosoma cruzi CYP51, with efficacy comparable to posaconazole .

Physicochemical and Pharmacokinetic Profiles

Table 1. Key Properties of this compound and Analogs

Compound Aqueous Solubility Microsomal Stability Key Therapeutic Area Reference
This compound Not reported Not reported Antimicrobial (predicted)
1-(Pyridin-4-yl)pyrrolidin-2-one Moderate Low to moderate Antimalarial
Compound 10b Low High Anti-Alzheimer's
UDO High Moderate Antiparasitic

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